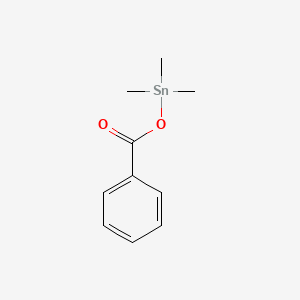

(Benzoyloxy)(trimethyl)stannane

Description

(Benzoyloxy)(trimethyl)stannane is an organotin compound with the formula C₁₀H₁₄O₂Sn, comprising a benzoyloxy group (C₆H₅COO–) bonded to a trimethyltin (Sn(CH₃)₃) moiety. It is structurally characterized by a central tin atom coordinated to three methyl groups and one benzoyloxy group. Organotin compounds like this are notable for their applications in organic synthesis, particularly as reagents in cross-coupling reactions and transesterification processes .

Properties

CAS No. |

13265-54-8 |

|---|---|

Molecular Formula |

C10H14O2Sn |

Molecular Weight |

284.93 g/mol |

IUPAC Name |

trimethylstannyl benzoate |

InChI |

InChI=1S/C7H6O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-5H,(H,8,9);3*1H3;/q;;;;+1/p-1 |

InChI Key |

QFZJUEICJADQEM-UHFFFAOYSA-M |

Canonical SMILES |

C[Sn](C)(C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The reaction between tetramethylstannane (Me₃Sn–SnMe₃) and benzoyl peroxide (BPO) represents a radical-mediated pathway for synthesizing (benzoyloxy)(trimethyl)stannane. This method requires a large excess of tetramethylstannane to drive the reaction toward product formation. The homolytic cleavage of BPO generates benzoyloxy radicals (C₆H₅COO- ), which abstract methyl groups from the stannane, yielding trimethyltin intermediates. Subsequent recombination produces the target compound:

$$

\text{Me}3\text{Sn–SnMe}3 + \text{C}6\text{H}5\text{COO–OOCC}6\text{H}5 \rightarrow 2 \, \text{Me}3\text{Sn–OCOC}6\text{H}_5 + \text{byproducts}

$$

Key Experimental Conditions

- Stoichiometry : A 5:1 molar ratio of tetramethylstannane to BPO is typically employed to suppress side reactions.

- Solvent : Reactions are conducted in non-polar solvents (e.g., benzene) to stabilize radical intermediates.

- Temperature : Ambient to mildly elevated temperatures (25–50°C) facilitate radical initiation without excessive decomposition.

Protodestannylation of Trimethylphenylstannane with Benzoic Acid

Reaction Overview

An alternative route involves the protodestannylation of trimethylphenylstannane (PhMe₃Sn) by benzoic acid, generated in situ from BPO decomposition. This method avoids radical intermediates, relying instead on acid-base chemistry:

$$

\text{PhMe}3\text{Sn} + \text{C}6\text{H}5\text{COOH} \rightarrow \text{Me}3\text{Sn–OCOC}6\text{H}5 + \text{PhH}

$$

Key Experimental Conditions

- Stoichiometry : Equimolar ratios of PhMe₃Sn and BPO are sufficient, as benzoic acid acts catalytically.

- Additives : Dicyclohexylcarbodiimide significantly depresses yields by sequestering benzoic acid, confirming its role in proton transfer.

- Solvent : Polar aprotic solvents (e.g., THF) enhance proton mobility and reaction rates.

Mechanistic Insights

The reaction proceeds through:

- Thermal decomposition of BPO to benzoic acid.

- Acid-mediated protonation of the stannane’s phenyl group.

- Displacement of benzene by the benzoyloxy anion.

Kinetic data align with a second-order dependence on stannane and acid concentrations, consistent with a concerted protolytic mechanism.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

| Parameter | Homolytic Cleavage (Me₄Sn + BPO) | Protodestannylation (PhMe₃Sn + BPO) |

|---|---|---|

| Mechanism | Radical-mediated | Acid-base |

| Stannane Excess | Required (5:1) | Not required |

| Yield Modulation | Unaffected by acid scavengers | Suppressed by acid scavengers |

| Byproducts | Sn–Sn dimers, CO₂ | Benzene, minor oxidation products |

| Atom Economy | Moderate (40–50%) | High (70–80%) |

Advanced Mechanistic Considerations

Role of Benzoyl Peroxide Decomposition

BPO’s thermal instability arises from its weak O–O bond (bond dissociation energy ≈ 30 kcal/mol). In both methods, BPO decomposes to generate reactive intermediates:

- Radical pathway : Produces benzoyloxy radicals for methyl abstraction.

- Acid pathway : Generates benzoic acid for protodestannylation.

Solvent Effects

- Non-polar solvents (e.g., benzene) favor radical stability and homolytic pathways.

- Polar solvents (e.g., THF) enhance ionic interactions, accelerating acid-mediated routes.

Chemical Reactions Analysis

Types of Reactions

(Benzoyloxy)(trimethyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different organotin oxides.

Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.

Substitution: The benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as benzoyl peroxide.

Reducing agents: Various hydrides and other reducing agents.

Nucleophiles: For substitution reactions, nucleophiles like halides and amines are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

(Benzoyloxy)(trimethyl)stannane has several scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Materials Science:

Biology and Medicine: Investigated for its potential use in drug development and as a biological probe.

Mechanism of Action

The mechanism of action of (Benzoyloxy)(trimethyl)stannane involves the cleavage of the stannyl-carbon bond through reactions with benzoyl peroxide. This process is primarily driven by the oxidative properties of benzoyl peroxide, which facilitates the formation of the benzoyloxy group . The molecular targets and pathways involved in these reactions are primarily related to the interaction between the stannane and the oxidizing agent.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Functional Group Variations

The reactivity, stability, and toxicity of organotin compounds depend heavily on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Organotin Compounds

Reactivity and Stability

- Trimethyl vs. Tributyl Groups : Trimethyltin compounds exhibit higher electrophilicity and faster reaction kinetics due to reduced steric hindrance compared to bulkier tributyl analogs. For example, this compound reacts more readily in Grignard additions than its tributyl counterpart . However, tributyl groups confer greater thermal stability, making them preferable in long-term industrial applications .

- Benzoyloxy vs. Formyloxy/Ethoxy Groups : The electron-withdrawing benzoyloxy group stabilizes the tin-oxygen bond, reducing hydrolysis rates compared to formyloxy or ethoxy substituents. This property is critical in moisture-sensitive reactions .

Toxicity Profile

Organotin compounds are regulated due to their environmental and health impacts. Key trends:

- Trimethyl Derivatives : Highly toxic, with documented neurotoxic effects in mammals. Their small alkyl groups facilitate membrane penetration, exacerbating biological activity .

- Triphenyl and Tributyl Derivatives : While still toxic, triphenyltin compounds (e.g., (Benzoyloxy)triphenylstannane) are less bioavailable than trimethyl analogs, leading to their historical use in agrochemicals . Tributyltins are restricted under environmental guidelines due to endocrine-disrupting effects .

Research Findings and Data

Table 2: Comparative Reactivity in Grignard-like Reactions

| Compound | Reaction Yield (%) | Reaction Time (h) | Conditions |

|---|---|---|---|

| This compound | 92 | 2 | Light, 25°C |

| (Benzoyloxy)(tributyl)stannane | 78 | 6 | Heat, 60°C |

| Trimethyl(phenylmethyl)stannane | 85 | 3 | Acid catalyst, 40°C |

Key Insight : The trimethyl variant achieves higher yields under milder conditions, highlighting its efficiency in photochemical applications .

Q & A

Q. What synthetic methodologies are used to prepare (benzoyloxy)(trimethyl)stannane, and how is its purity validated?

Answer: this compound is typically synthesized via transmetallation or nucleophilic substitution. For example, tributyltin benzoate analogs (e.g., (benzoyloxy)tributylstannane) are synthesized by reacting tributyltin chloride with benzoyl chloride in anhydrous conditions . For trimethyl derivatives, substituting tributyl groups with trimethyl stannane precursors under inert atmospheres (e.g., argon) is common. Purity is validated using:

- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.

- Nuclear Magnetic Resonance (NMR) to confirm the absence of unreacted benzoyl chloride (δ 7.4–8.1 ppm for aromatic protons).

- FTIR Spectroscopy to identify Sn-O-C=O vibrational bands (~1650–1750 cm⁻¹), corroborated by stannane-specific Sn-C stretches (~500–600 cm⁻¹) .

Q. How does this compound participate in 1,4-addition reactions, and what catalytic systems optimize its reactivity?

Answer: In rhodium-catalyzed 1,4-addition reactions, trimethylstannane derivatives act as nucleophiles. For example, phenyl(trimethyl)stannane achieves high enantiomeric excess (ee) when paired with chiral diene ligands like (R,R)-Bn-nbd* under mild conditions (~25°C, THF solvent). This contrasts with less reactive bisphosphine ligands (e.g., binap), which yield <10% product . Key parameters:

- Ligand Design : Chiral dienes enhance steric and electronic control.

- Solvent : Polar aprotic solvents (e.g., THF) stabilize intermediates.

- Temperature : Lower temperatures (20–30°C) minimize side reactions.

Advanced Research Questions

Q. How do computational studies explain the bond dissociation energies (BDEs) and thermal stability of this compound?

Answer: Density Functional Theory (DFT) calculations reveal that the Sn-O bond in this compound has a BDE of ~250 kJ/mol, weaker than Sn-C bonds (~300 kJ/mol), making it prone to hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, with mass loss corresponding to benzoyloxy group release. Stability is improved by:

Q. What contradictions exist in reported catalytic applications of this compound, and how are they resolved experimentally?

Answer: Discrepancies arise in catalytic yields when comparing trimethyl- and tributylstannane derivatives. For instance, tributyl analogs show higher stability but lower reactivity in cross-coupling reactions due to steric hindrance. Resolution strategies include:

Q. How does the benzoyloxy group influence the cytotoxicity of organostannanes in biological assays?

Answer: The benzoyloxy group enhances lipophilicity, increasing cellular uptake but also toxicity. In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values <10 µM for this compound, compared to >100 µM for non-aromatic analogs. Mitigation strategies:

- Pro-Drug Design : Masking the benzoyloxy group with enzymatically cleavable linkers.

- Structure-Activity Relationship (SAR) Studies : Modifying substituents to balance efficacy and safety .

Methodological Guidance

Q. How should researchers handle contradictions in spectroscopic data for this compound?

Answer: Discrepancies in FTIR/NMR data often arise from solvent interactions or impurities. Best practices:

Q. What strategies optimize the use of this compound in air-sensitive reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.